molecular formula C4H5N3O3 B8006047 CID 86207955

CID 86207955

Cat. No.: B8006047
M. Wt: 143.10 g/mol
InChI Key: FERLTMWGMBPYCM-UHFFFAOYSA-N
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Description

The compound identified by the Chemical Identifier “CID 86207955” is a chemical entity with specific properties and applications. It is essential to understand its structure, synthesis, and reactions to appreciate its role in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of the compound “CID 86207955” involves specific chemical reactions and conditions. The preparation methods typically include:

Industrial Production Methods

Industrial production methods for “this compound” may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of catalysts and specific reaction conditions ensures the scalability of the production process.

Scientific Research Applications

The compound “CID 86207955” has several scientific research applications, including:

Mechanism of Action

The mechanism of action of “CID 86207955” involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target molecules, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to “CID 86207955” include other epoxy derivatives and aldehyde-containing compounds. Examples include:

Uniqueness

The uniqueness of “this compound” lies in its specific chemical structure and reactivity, which differentiate it from other similar compounds. Its ability to undergo various chemical reactions and its applications in different scientific fields highlight its distinct properties and potential .

Properties

InChI

InChI=1S/C4H5N3O3/c1-6-2-3(7(9)10)4(8)5-6/h2H,1H3,(H,5,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FERLTMWGMBPYCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C(=N1)O)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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